4-Phenylpiperazine-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Radiopharmaceutical Applications : Choe et al. (1998) discuss the preparation of 4-[18F]fluoromethylbenzylsulfonate esters for radiopharmaceutical applications. They successfully used these esters in N-alkylation reactions, producing products like 1-N-(4-[18F]fluoromethylbenzyl)-4-phenylpiperazine with high radiochemical yields (Choe et al., 1998).
Chemical Biology and Molecular Pharmacology : Xu et al. (2019) highlighted the rising interest in sulfonyl fluorides, including 4-Phenylpiperazine-1-sulfonyl fluoride, for their reactive probes in chemical biology and molecular pharmacology. They developed methods for the synthesis of aliphatic sulfonyl fluorides, which are crucial for creating diverse compound libraries (Xu et al., 2019).
Electrochemical Synthesis : Laudadio et al. (2019) introduced an electrochemical method for synthesizing sulfonyl fluorides, emphasizing their importance in “click chemistry” and other applications. Their approach uses thiols or disulfides with potassium fluoride, demonstrating a broad substrate scope (Laudadio et al., 2019).
Sulfur(VI) Fluoride Synthesis : Zhou et al. (2018) described the synthesis of sulfur(VI) fluorides using a crystalline, shelf-stable reagent. They demonstrated its utility in producing aryl fluorosulfates and sulfamoyl fluorides under mild conditions, which can have significant implications in pharmaceutical chemistry (Zhou et al., 2018).
Metabolic Studies in Radiotracers : Ryu et al. (2006) conducted in vitro metabolism studies of fluorine-labeled 1-phenylpiperazine, demonstrating its application in the field of nuclear medicine and biology. They found defluorination as the main metabolic pathway, which is crucial for understanding the behavior of such radiotracers (Ryu et al., 2006).
Chemical Synthesis : Smedley et al. (2018) reported on 1,2-dibromoethane-1-sulfonyl fluoride (DESF) as a precursor for SuFEx click chemistry, which opens up new reaction profiles for synthesizing various chemical structures. This showcases the versatility of sulfonyl fluoride compounds in chemical synthesis (Smedley et al., 2018).
Fatty Acid Amide Hydrolase Inhibition : Alapafuja et al. (2012) identified hexadecyl sulfonylfluoride (AM374) as a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme relevant in pharmacology and biochemistry. Their research contributes to understanding the biological functions and potential therapeutic uses of sulfonyl fluoride inhibitors (Alapafuja et al., 2012).
properties
IUPAC Name |
4-phenylpiperazine-1-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O2S/c11-16(14,15)13-8-6-12(7-9-13)10-4-2-1-3-5-10/h1-5H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJADPTMWQJOFGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylpiperazine-1-sulfonyl fluoride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.